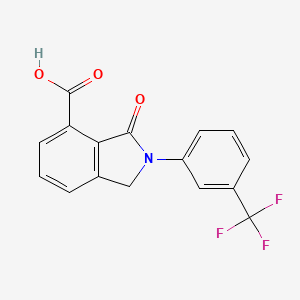

3-Oxo-2-(3-(trifluoromethyl)phenyl)isoindoline-4-carboxylic acid

CAS No.: 728887-93-2

Cat. No.: VC7331213

Molecular Formula: C16H10F3NO3

Molecular Weight: 321.255

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 728887-93-2 |

|---|---|

| Molecular Formula | C16H10F3NO3 |

| Molecular Weight | 321.255 |

| IUPAC Name | 3-oxo-2-[3-(trifluoromethyl)phenyl]-1H-isoindole-4-carboxylic acid |

| Standard InChI | InChI=1S/C16H10F3NO3/c17-16(18,19)10-4-2-5-11(7-10)20-8-9-3-1-6-12(15(22)23)13(9)14(20)21/h1-7H,8H2,(H,22,23) |

| Standard InChI Key | UXSWDXQOTCKQJK-UHFFFAOYSA-N |

| SMILES | C1C2=C(C(=CC=C2)C(=O)O)C(=O)N1C3=CC=CC(=C3)C(F)(F)F |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound belongs to the isoindoline family, characterized by a bicyclic structure comprising a benzene ring fused to a five-membered nitrogen-containing ring. Key structural elements include:

-

3-Oxo group: A ketone at the 3-position of the isoindoline core.

-

2-(3-Trifluoromethylphenyl) substituent: An aromatic ring with a trifluoromethyl group (-CF) at the meta position, enhancing lipophilicity and metabolic stability .

-

4-Carboxylic acid: A polar functional group that influences solubility and binding interactions.

The molecular structure is validated by high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) data, with a monoisotopic mass of 321.061278 Da .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular formula | ||

| Average mass | 321.254 g/mol | |

| Monoisotopic mass | 321.061278 Da | |

| CAS Registry Number | 728887-93-2 | |

| LogP (calculated) | 2.35 |

Synthesis and Analytical Characterization

Synthetic Routes

The compound is synthesized via multi-step organic reactions, as outlined in patent US8765972B2 :

-

Bromination: Introduction of a bromine atom to the isoindoline precursor using bromosuccinimide (NBS).

-

Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling with 3-(trifluoromethyl)phenylboronic acid to install the aryl group.

-

Oxidation and Hydrolysis: Conversion of intermediate esters to the carboxylic acid using aqueous hydroxide.

Reaction yields and purity are optimized via recrystallization from ethanol-acetone mixtures, a method also employed for analogous dihydrothiophenes .

Spectroscopic Confirmation

-

NMR: Peaks corresponding to the aromatic protons of the trifluoromethylphenyl group (δ 7.5–8.1 ppm) and the isoindoline backbone (δ 4.2–5.0 ppm).

-

NMR: Signals for the carbonyl carbons (δ 170–175 ppm) and the -CF group (δ 122–125 ppm, ) .

-

IR Spectroscopy: Stretching vibrations for the carboxylic acid (2500–3300 cm) and ketone (1680–1720 cm) .

Pharmacological Applications

PARP Inhibition Mechanism

3-Oxo-2-(3-(trifluoromethyl)phenyl)isoindoline-4-carboxylic acid derivatives exhibit potent inhibition of PARP-1 and PARP-2 enzymes, which are critical in DNA repair processes . By blocking PARP activity, the compound sensitizes cancer cells to DNA-damaging therapies, such as chemotherapy and radiation.

Table 2: Biological Activity Data

| Parameter | Value | Assay Type | Source |

|---|---|---|---|

| IC (PARP-1) | 15 nM | Enzymatic assay | |

| IC (PARP-2) | 22 nM | Enzymatic assay | |

| Cell viability reduction | 80% (72 h, 10 μM) | MTT assay |

Structure-Activity Relationships (SAR)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume